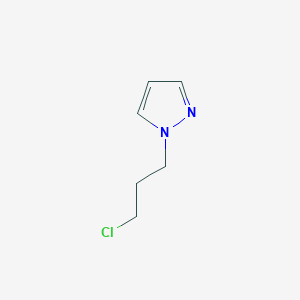

1-(3-chloropropyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBKSGFNWDNDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567369 | |

| Record name | 1-(3-Chloropropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-73-3 | |

| Record name | 1-(3-Chloropropyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloropropyl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 1 3 Chloropropyl 1h Pyrazole and Its Structural Analogs

Established Methodologies for 1-Substituted Pyrazoles

The construction of the pyrazole (B372694) ring and the subsequent or simultaneous introduction of a substituent at the N1 position can be achieved through several established synthetic routes. These methods offer varying degrees of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Approaches

Cyclocondensation reactions are the most traditional and widely used methods for synthesizing the pyrazole core. mdpi.commdpi.com The archetypal Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.compharmajournal.net This method can be adapted to produce 1-substituted pyrazoles by using a substituted hydrazine.

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomeric pyrazoles. nih.govmdpi.com The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For instance, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) can be catalyzed by nano-ZnO to produce 1,3,5-substituted pyrazoles in high yields. mdpi.comnih.gov

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Product(s) | Yield |

|---|---|---|---|---|

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO, controlled conditions | 1,3,5-substituted pyrazole | 95% mdpi.comnih.gov |

| Substituted Acetylacetone | Substituted Hydrazines | Ethylene glycol, room temperature | 1,3,5-substituted pyrazoles | 70-95% mdpi.com |

| 1,3-Diketones | Hydrazine Derivatives | Knorr reaction conditions | 3,5-disubstituted pyrazoles mdpi.com | Not specified |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of 1-substituted pyrazoles. These reactions often involve the in situ generation of one of the key intermediates. beilstein-journals.org

One such strategy involves a four-component reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate, catalyzed by piperidine (B6355638) in an aqueous medium, to afford highly substituted pyrano[2,3-c]pyrazoles. mdpi.com Another approach utilizes a copper-catalyzed three-component reaction of enaminones, hydrazine, and aryl halides to produce 1,3-substituted pyrazoles. beilstein-journals.org

| Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Aldehydes, Malononitrile, β-ketoester, Hydrazine hydrate | Piperidine, aqueous medium, room temperature | Pyrano[2,3-c]pyrazoles | Time-efficient, high yields (85-93%) mdpi.com |

| Enaminones, Hydrazine, Aryl halides | Copper catalyst | 1,3-substituted pyrazoles | Forms C-N bonds for N-functionalization beilstein-journals.org |

| Alkynes, Nitriles, Titanium imido complexes | Oxidative N-N bond coupling | Polysubstituted pyrazoles | Novel approach via metallacycle intermediates nih.gov |

| Terminal alkynes, Acyl chlorides, Hydrazines | Sequential Pd-catalyzed Sonogashira-cyclocondensation | 1,3,5-substituted pyrazoles | Leads to highly fluorescent dyes beilstein-journals.orgrsc.org |

1,3-Dipolar Cycloaddition Routes

The 1,3-dipolar cycloaddition is a highly effective method for constructing five-membered heterocyclic rings, including pyrazoles. bohrium.comnih.gov This reaction typically involves the cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or an alkene. scispace.com

A common strategy involves the in situ generation of nitrile imines from hydrazonoyl halides, which then react with appropriate dipolarophiles. bohrium.com Another approach utilizes the reaction of diazo compounds with electron-deficient alkenes. nih.gov For instance, the reaction between terminal alkynes and α-chiral tosylhydrazones proceeds through a cascade of reactions including the decomposition of the hydrazone to a diazo compound, followed by a 1,3-dipolar cycloaddition and a beilstein-journals.orgacs.org-sigmatropic rearrangement to yield chiral N-substituted pyrazoles. scispace.com

Targeted Synthesis of 1-(3-chloropropyl)-1H-pyrazole

The synthesis of the specific compound this compound involves the introduction of a 3-chloropropyl group at the N1 position of the pyrazole ring. This is typically achieved through the N-alkylation of pyrazole itself.

Introduction of the Chloropropyl Moiety via N-Alkylation

N-alkylation of pyrazole is a direct method for introducing the 3-chloropropyl substituent. This reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a suitable alkylating agent. A common and effective alkylating agent for this purpose is 1-bromo-3-chloropropane (B140262). semanticscholar.orgphasetransfercatalysis.com

The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrazole. acs.org Phase-transfer catalysis (PTC) can also be employed to facilitate the reaction, particularly when using a base like sodium hydroxide (B78521). phasetransfercatalysis.com The choice of solvent and reaction temperature can influence the reaction rate and yield.

| Reactants | Base/Catalyst | Solvent | Key Considerations |

|---|---|---|---|

| Pyrazole, 1-bromo-3-chloropropane | Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) | Anhydrous organic solvent (e.g., THF, DMF) | NaH is a strong, non-nucleophilic base. K2CO3 is a milder base. acs.org |

| Pyrazole, 1-bromo-3-chloropropane | Sodium Hydroxide (NaOH) / Phase-Transfer Catalyst (e.g., TBAB) | Biphasic system (e.g., water/toluene) | PTC facilitates the transfer of the pyrazole anion to the organic phase. phasetransfercatalysis.com |

Regioselective Considerations in Synthesis

When using a substituted pyrazole as the starting material for N-alkylation, regioselectivity becomes a critical consideration. An unsymmetrically substituted pyrazole, such as 3-methylpyrazole, has two non-equivalent nitrogen atoms, and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers. acs.orgresearchgate.net

The regioselectivity of pyrazole N-alkylation is influenced by several factors:

Steric Hindrance : Bulky substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom, favoring alkylation at the less hindered nitrogen. mdpi.comsemanticscholar.org

Electronic Effects : The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

Reaction Conditions : The choice of base, solvent, and temperature can also affect the ratio of the regioisomers. For instance, magnesium-catalyzed alkylation of 3-substituted pyrazoles has been shown to provide high regioselectivity for the N2-alkylated product. thieme-connect.com In contrast, catalyst-free Michael addition reactions have been developed for highly regioselective N1-alkylation. researchgate.netnih.gov

For the synthesis of this compound from unsubstituted pyrazole, regioselectivity is not an issue as both nitrogen atoms are equivalent. However, if a substituted pyrazole were used to create an analog, careful consideration of these factors would be necessary to control the regiochemical outcome of the N-alkylation step.

Green Chemistry Principles in Pyrazole Synthesis

The application of green chemistry principles to the synthesis of pyrazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources, greener solvents and catalysts, and atom-economical reaction designs. ias.ac.inacs.org

Alternative Energy Sources: Microwave and Ultrasound

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. benthamdirect.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, while improving product yields and selectivity. benthamdirect.comacs.org Microwave heating is uniform and efficient, and it has been successfully applied to various pyrazole synthesis reactions, including condensations and cycloadditions. tandfonline.comclockss.org For instance, the synthesis of pyrazole-oxadiazole hybrids using microwave assistance reduced reaction times from 7–9 hours to 9–10 minutes and increased yields. acs.org Solvent-free microwave-assisted synthesis is also a viable and environmentally friendly option. pharmacophorejournal.comchim.it

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This method enhances reaction rates and yields, often under milder conditions and in shorter timeframes than conventional methods. asianpubs.orgresearchgate.net Ultrasound has been used for the high-yield synthesis of 1,5-disubstituted pyrazoles and in multicomponent reactions to produce complex pyrazole derivatives efficiently. asianpubs.orgacs.org Notably, some ultrasound-assisted syntheses can be performed under solvent- and catalyst-free conditions, further boosting their green credentials. eurekaselect.com

Green Catalysts and Solvents

The choice of catalysts and solvents is critical to the environmental footprint of a synthetic process.

Phase-Transfer Catalysis (PTC): PTC is an effective technique for reacting substances in immiscible phases, thereby often eliminating the need for toxic and volatile organic solvents. tandfonline.comclockss.org The N-alkylation of pyrazole to form compounds such as this compound can be efficiently performed using solvent-free PTC, which offers high yields and milder conditions compared to other methods. tandfonline.comresearchgate.net

Recyclable and Heterogeneous Catalysts: The use of solid-supported or recyclable catalysts simplifies product purification and reduces waste. Amberlyst-70, a non-toxic and inexpensive resin, has been used as a recyclable heterogeneous catalyst for pyrazole synthesis in water at room temperature. researchgate.net Similarly, nano-catalysts, such as ZnO nanoparticles, have been employed in solvent-free microwave-assisted synthesis of pyrazoles. pharmacophorejournal.com

Benign Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. "On water" synthesis of pyrazoles has been developed as a simple and highly efficient method that can eliminate the need for toxic solvents and complex purification steps. acs.orgrsc.org Ionic liquids (ILs) are another class of green solvents, characterized by low volatility and high thermal stability. ias.ac.in They can also function as catalysts and are often recyclable. ias.ac.in Various pyrazole syntheses have been successfully demonstrated in ionic liquids, including multicomponent reactions. ajgreenchem.com

Photochemical Synthesis

Photochemistry offers a reagent-free activation method, using light to initiate reactions. The synthesis of pyrazoles and their precursors from tetrazoles via a "photo-click" strategy generates nitrogen gas as the only byproduct, representing a clean synthetic route. thieme-connect.comthieme-connect.com This approach can be combined with visible-light photoredox catalysis in domino sequences to achieve regioselective synthesis of complex pyrazoles. acs.orgacs.org

| Green Method | Key Features | Example Reaction | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Reduced reaction time, improved yield, less solvent | Synthesis of pyrazole-oxadiazole hybrids | 79-92% | 9-10 min | acs.org |

| Ultrasound-Assisted | Enhanced rates and yields, mild conditions, solvent-free potential | Synthesis of 1,5-disubstituted tetrazoles from pyrazole aldehydes | High | 15 min | eurekaselect.com |

| Aqueous Synthesis | Use of water as a benign solvent, recyclable catalyst | Condensation of 1,3-diketones with hydrazines using Amberlyst-70 | High | Not specified | researchgate.net |

| Ionic Liquids | Recyclable solvent/catalyst, low volatility | Condensation of cinnamaldehydes with tosylhydrazine | Good to Excellent | 30 min | |

| Phase-Transfer Catalysis | Solvent-free conditions, high yields | N-alkylation of pyrazole | High | Not specified | tandfonline.com |

| Photochemical Synthesis | Reagent-free, forms N₂ as the only byproduct | Conversion of tetrazoles to pyrazolines | High | Not specified | thieme-connect.comthieme-connect.com |

Continuous Flow Synthesis Techniques for Pyrazole Derivatives

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including pyrazole derivatives. mdpi.com By performing reactions in a continuously flowing stream within a network of tubes or microreactors, this technique offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced efficiency, safety, and scalability. mdpi.com

Advantages of Flow Synthesis

Key advantages of continuous flow processing for pyrazole synthesis include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents or performing highly exothermic reactions, such as nitrations. mdpi.com Unstable intermediates can be generated and consumed in situ, avoiding their hazardous isolation. mdpi.com

Improved Efficiency and Control: Precise control over residence time and temperature leads to higher yields, better selectivity, and reduced byproduct formation. mdpi.comrsc.org

Scalability: Scaling up production is achieved by running the flow system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.org

Applications in Pyrazole Synthesis

Various classical and modern methods for pyrazole synthesis have been successfully adapted to continuous flow conditions.

Telescoped and Multi-step Synthesis: Flow chemistry is ideal for integrating multiple reaction steps into a single, uninterrupted process. mdpi.com A four-step continuous flow setup for converting anilines into pyrazoles has been developed, which avoids the isolation of hazardous hydrazine intermediates. mdpi.com Similarly, a two-step flow approach for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes involves an initial copper-mediated homocoupling followed by hydroamination with hydrazine, without isolating the intermediate diynes. rsc.org

Cycloaddition and Condensation Reactions: The synthesis of 1,4-disubstituted pyrazoles from sydnones and terminal alkynes has been implemented in continuous flow using packed-bed reactors containing a solid-supported copper catalyst. mdpi.comrsc.org The classic Knorr cyclocondensation and reactions involving vinylidene keto ester intermediates have also been efficiently performed in flow systems. mdpi.com

Nitration Reactions: The nitration of pyrazole derivatives, a critical but often hazardous process, is significantly safer under continuous flow conditions. beilstein-journals.org The nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, an intermediate for a commercial drug, has been demonstrated in a microreactor with high yield and throughput. researchgate.net Continuous flow nitration of pyrazole itself to produce 4-nitropyrazole has also been patented, highlighting the industrial relevance of this technique. google.com

Photochemical Flow Synthesis: Combining photochemistry with flow reactors enables the safe and scalable synthesis of pyrazolines from tetrazoles. mdpi.comthieme-connect.comthieme-connect.com The excellent light penetration in narrow flow channels ensures efficient photochemical conversion, while the continuous removal of nitrogen gas byproduct enhances safety. mdpi.com

| Flow Method | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Two-step telescoped process | Terminal alkynes, Hydrazine | 3,5-disubstituted pyrazoles | In situ formation of 1,3-diynes; no intermediate isolation | rsc.org |

| Catalytic cycloaddition | Sydnones, Terminal alkynes | 1,4-disubstituted pyrazoles | Uses a solid-supported copper catalyst in a packed-bed reactor | rsc.org |

| Nitration | 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Nitrated pyrazole | Enhanced safety for highly exothermic reaction; high throughput | researchgate.net |

| Photochemical cycloaddition | Tetrazoles, Dipolarophiles | Pyrazolines and pyrazoles | Safe, reagent-free generation of nitrile imines; scalable | mdpi.comthieme-connect.com |

| Sequential fluorination/cyclization | Diketone, Fluorine gas, Hydrazine | 4-Fluoropyrazole derivatives | Telescoped two-step process with gaseous reagent | tib.eu |

Chemical Reactivity and Mechanistic Investigations of 1 3 Chloropropyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. The presence of the N-alkyl substituent in 1-(3-chloropropyl)-1H-pyrazole influences the electronic distribution and steric environment of the ring, thereby directing its reactivity.

The pyrazole nucleus is generally susceptible to electrophilic attack. In N-alkylated pyrazoles, the positions on the ring exhibit a distinct hierarchy of reactivity. Research on related N-alkylpyrazoles has established that electrophilic substitution, such as C-H arylation, preferentially occurs at the C5 position, followed by the C4 position, with the C3 position being significantly less reactive. capes.gov.brnih.gov This reactivity pattern (C5 > C4 >> C3) is attributed to the electronic and steric effects of the N1-substituent and the adjacent N2 atom. capes.gov.brnih.gov

Electrophilic halogenation, another key reaction, also follows this general trend. researchgate.net For instance, the introduction of a bromine atom onto the pyrazole ring can be achieved using reagents like N-bromosuccinimide (NBS), which facilitates electrophilic aromatic substitution. semanticscholar.org The conditions for these reactions are critical and can be tailored to favor specific isomers. Palladium-pivalate catalytic systems have proven effective for direct C-H arylation of N-alkylpyrazoles. capes.gov.brnih.gov

| Reaction Type | Reagent/Catalyst | Position of Attack | Reference |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, P(n-Bu)Ad₂, K₂CO₃ | C5 (major), C4 (minor) | capes.gov.brnih.gov |

| Bromination | N-Bromosuccinimide (NBS) | C3 (with directing group) | semanticscholar.org |

| Electrochemical Halogenation | Electrogenerated Br₂ or Cl₂ | Product dependent on conditions | researchgate.net |

In unsubstituted pyrazole, both nitrogen atoms possess lone pairs of electrons and can act as nucleophiles. The N-alkylation of pyrazole typically yields a mixture of N1 and N2 substituted regioisomers, with the product ratio often controlled by steric factors. mdpi.comsemanticscholar.org However, in this compound, the N1 position is already occupied by the propyl group. This leaves the N2 nitrogen as the remaining site for nucleophilic reactions.

The lone pair on the N2 atom contributes to the aromaticity of the pyrazole ring, which somewhat diminishes its nucleophilicity compared to a simple amine. Nevertheless, it can still react with strong electrophiles to form quaternary pyrazolium (B1228807) salts. This reactivity is fundamental to the potential for intramolecular cyclization, where the N2 nitrogen acts as an internal nucleophile attacking the side chain (see Section 3.2.2). The nucleophilicity of the N2 atom can be influenced by the electronic nature of substituents on the pyrazole ring.

Electrophilic Substitution at the Pyrazole Core

Transformations Involving the Chloropropyl Side Chain

The 3-chloropropyl group attached to the N1 position is a versatile functional handle. The carbon-chlorine bond is polarized, making the terminal carbon atom electrophilic and the chlorine atom a competent leaving group in substitution reactions.

The primary reaction pathway for the chloropropyl side chain involves nucleophilic substitution (S_N2 reaction), where the chloride ion is displaced by a wide range of nucleophiles. smolecule.com This reactivity allows for the straightforward introduction of diverse functional groups at the terminus of the side chain, making this compound a valuable building block in synthetic chemistry.

Common nucleophiles that can be employed include amines, thiols, azides, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. smolecule.com For example, reaction with a secondary amine like piperazine (B1678402) would yield a corresponding N-substituted piperazine derivative. koreascience.kr These reactions are typically carried out in the presence of a base to neutralize the generated HCl or to deprotonate the nucleophile, and a polar aprotic solvent is often used to facilitate the S_N2 mechanism.

| Nucleophile | Reagent Example | Product Structure |

|---|---|---|

| Amine | Piperazine | 1-(3-(Piperazin-1-yl)propyl)-1H-pyrazole |

| Thiol | Sodium thiomethoxide (NaSMe) | 1-(3-(Methylthio)propyl)-1H-pyrazole |

| Azide (B81097) | Sodium azide (NaN₃) | 1-(3-Azidopropyl)-1H-pyrazole |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 3-(1H-Pyrazol-1-yl)propan-1-ol |

| Cyanide | Sodium cyanide (NaCN) | 4-(1H-Pyrazol-1-yl)butanenitrile |

A significant reaction pathway for this compound is intramolecular cyclization. The nucleophilic N2 atom of the pyrazole ring can attack the electrophilic terminal carbon of the chloropropyl chain, displacing the chloride ion. semanticscholar.org This intramolecular S_N2 reaction results in the formation of a new five-membered ring fused to the pyrazole core.

This process yields a bicyclic cationic system known as a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazolium salt. semanticscholar.org The reaction is typically promoted by heat or by the use of a non-nucleophilic base to scavenge any generated acid. The formation of this fused ring system is an efficient method for constructing more complex heterocyclic scaffolds from a simple precursor. Studies on analogous systems, such as 5-(3-chloropropyl)-1-(SEM-protected)-1H-pyrazole, have demonstrated that this ring closure proceeds efficiently after the removal of the protecting group, highlighting the inherent tendency of the system to cyclize. semanticscholar.org

The chloropropyl side chain can also undergo oxidation and reduction, although these transformations are generally less common than nucleophilic substitution.

Reduction: The carbon-chlorine bond can be reduced to a carbon-hydrogen bond. This transformation effectively converts the chloropropyl group into a simple propyl group, yielding 1-propyl-1H-pyrazole. Common reagents for this type of reduction include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. smolecule.com This reaction pathway can be useful for removing the reactive chlorine handle when it is no longer needed.

Oxidation: Direct oxidation of the alkyl chloride side chain is challenging and typically requires harsh conditions. Under specific oxidative conditions, the side chain could potentially be converted into hydroxylated or carbonylated derivatives. For instance, strong oxidizing agents might lead to the formation of 3-(1H-pyrazol-1-yl)propanoic acid or related compounds, though this would likely proceed through an intermediate alcohol, 3-(1H-pyrazol-1-yl)propan-1-ol, formed via hydrolysis of the chloride. The alkyl chain itself is relatively inert to common, milder oxidizing agents.

Advanced Spectroscopic and Structural Characterization of 1 3 Chloropropyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For 1-(3-chloropropyl)-1H-pyrazole, specific signals in the ¹H NMR spectrum correspond to the protons on the pyrazole (B372694) ring and the chloropropyl chain. The chemical shifts (δ) and coupling constants (J) are indicative of the connectivity and spatial arrangement of these protons. For instance, a derivative, Benzyl (B1604629) 3-(3-chloropropyl)-1H-pyrazole-5-carboxylate, shows a quintet at δ 1.99 ppm for the central methylene (B1212753) group of the propyl chain, and two triplets at δ 2.77 and 3.43 ppm for the methylene groups adjacent to the pyrazole ring and the chlorine atom, respectively. wiley-vch.de The pyrazole ring proton appears as a singlet at δ 6.59 ppm. wiley-vch.de

In ¹³C NMR, the carbon atoms of the pyrazole ring and the propyl chain resonate at distinct chemical shifts. For Benzyl 3-(3-chloropropyl)-1H-pyrazole-5-carboxylate, the carbon of the CH₂Cl group appears at δ 44.1 ppm, while the other two carbons of the propyl chain are found at δ 31.9 and 23.3 ppm. wiley-vch.de The carbons of the pyrazole ring are observed at δ 146.4, 141.6, and 107.0 ppm. wiley-vch.de

Detailed NMR data for derivatives of this compound, such as (E)-1-(3-chloropropyl)-3-iodo-5-(phenyldiazenyl)-2-(1H-pyrazol-1-yl)-1H-indole, have also been reported, providing further insight into the structural variations. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| Pyrazole-CH | 6.59 (s) | 107.0 |

| Pyrazole-C | - | 141.6, 146.4 |

| N-CH₂ | 3.43 (t) | 44.1 |

| CH₂-CH₂-CH₂Cl | 1.99 (quintet) | 31.9 |

| CH₂-Cl | 2.77 (t) | 23.3 |

| Data for Benzyl 3-(3-chloropropyl)-1H-pyrazole-5-carboxylate. wiley-vch.de |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the elemental composition of a molecule by providing a precise mass-to-charge ratio (m/z). This technique is invaluable for confirming the molecular formula of newly synthesized compounds.

For derivatives of this compound, HRMS analysis provides the exact molecular weight, which helps in verifying the successful incorporation of the chloropropyl pyrazole moiety. For example, the HRMS data for (E)-1-(3-chloropropyl)-3-iodo-5-(phenyldiazenyl)-2-(1H-pyrazol-1-yl)-1H-indole showed a calculated m/z of [M+H]⁺: 461.9976, with the found value being 461.9974, confirming its molecular formula. rsc.org This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Table 2: HRMS Data for a Derivative of this compound

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| (E)-1-(3-chloropropyl)-3-iodo-5-(phenyldiazenyl)-2-(1H-pyrazol-1-yl)-1H-indole | C₁₈H₁₃ClIN₅ | 461.9976 | 461.9974 |

| Source: rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule.

In the context of this compound and its derivatives, characteristic IR absorption bands would be expected for the C-H, C=C, C-N, and C-Cl bonds. For example, in a related pyrazole derivative, benzyl 3-phenethyl-1H-pyrazole-5-carboxylate, the N-H stretching vibration is observed around 3089 cm⁻¹, while the C=O stretch of the carboxylate group is at 1725 cm⁻¹. wiley-vch.de The C-Cl stretching vibration in chloropropyl derivatives typically appears in the range of 600-800 cm⁻¹.

Raman spectroscopy can provide additional information, particularly for symmetric vibrations and bonds that are weakly active in the IR spectrum. For instance, in a study of a silica-supported catalyst containing a propylamino group, Raman peaks were observed at 1508 and 2900 cm⁻¹, corresponding to N-propylamine and aromatic C-H vibrations, respectively. acs.org

Table 3: Key IR Absorption Frequencies for Related Pyrazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | ~3100 |

| C-H Stretch (aromatic) | ~3000-3100 |

| C-H Stretch (aliphatic) | ~2850-2960 |

| C=O Stretch (ester) | ~1725 |

| C=C/C=N Stretch (ring) | ~1400-1600 |

| C-Cl Stretch | ~600-800 |

| Frequencies are approximate and can vary based on the specific molecular structure. |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) provides information about the extent of conjugation in the molecule.

The pyrazole ring itself exhibits UV absorption in the range of 200-240 nm. researchgate.net The introduction of chromophoric substituents can lead to a red shift (bathochromic shift) in the absorption spectrum. For instance, studies on pyrazole derivatives have shown that the electronic properties can be tuned by modifying the substituents, which in turn affects their UV-Vis spectra. ncl.ac.uk

Table 4: General UV Absorption Data for Pyrazole

| Compound | λ_max (nm) | Solvent/Phase |

| 1H-Pyrazole | ~210 | Gas Phase |

| Source: nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

While a crystal structure for this compound itself is not prominently reported, structural studies of its derivatives and related pyrazole compounds are available. For example, X-ray diffraction has been used to resolve the crystal packing and hydrogen-bonding interactions in the hydrochloride salt of a pyrazole derivative. The crystal structures of various pyrazole carboxamide derivatives have been determined to analyze their molecular geometry and intermolecular interactions, such as hydrogen bonds and π-π stacking. uni-mysore.ac.in These studies reveal how the pyrazole core and its substituents pack in the solid state, which can influence the material's physical properties. The characterization of nanocatalysts incorporating 3-chloropropyl groups has also utilized X-ray diffraction to confirm their crystalline structure. rsc.orgrsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies on 1 3 Chloropropyl 1h Pyrazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. mdpi.com DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying molecules of this size. Ab initio methods, while often more computationally intensive, can provide benchmark results. These calculations are typically performed using specific combinations of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p), TZVP), which approximate the solutions to the Schrödinger equation for the molecule. nih.gov

A fundamental step in any computational analysis is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. The optimization yields key data such as bond lengths, bond angles, and dihedral angles. For 1-(3-chloropropyl)-1H-pyrazole, this would reveal the precise spatial relationship between the planar pyrazole (B372694) ring and the flexible chloropropyl side chain.

Illustrative Data Table for Optimized Molecular Geometry The following table is an illustrative example of the kind of data that would be obtained from a DFT geometry optimization. Actual values would require a specific calculation.

Table 1: Predicted Geometric Parameters for this compound| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | e.g., 1.35 Å |

| N1-C5 | e.g., 1.38 Å | |

| C3-C4 | e.g., 1.39 Å | |

| N1-C6 (propyl) | e.g., 1.48 Å | |

| C8-Cl | e.g., 1.81 Å | |

| Bond Angle | N2-N1-C5 | e.g., 110.5° |

| C3-C4-C5 | e.g., 105.0° | |

| N1-C6-C7 | e.g., 112.0° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may have significant contributions from the C-Cl antibonding orbital of the chloropropyl chain, indicating its susceptibility to nucleophilic attack.

Illustrative Data Table for FMO Analysis The following table is an illustrative example of the data generated from an FMO analysis. Actual values would require a specific calculation.

Table 2: Predicted FMO Energies and Related Parameters| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | e.g., -7.2 eV |

| LUMO Energy | e.g., -0.5 eV |

While FMOs provide a general picture of reactivity, local and global reactivity descriptors offer more detailed insights.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.com It reveals regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically colored blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen atoms of the pyrazole ring, while a positive potential would be located on the hydrogen atoms and near the carbon attached to the chlorine atom.

Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They are derived from changes in electron density as an electron is added or removed.

Average Local Ionization Energy (ALIE): The ALIE is another tool to identify the most probable sites for electrophilic attack. Lower ALIE values on the molecular surface indicate the regions from where an electron is most easily removed.

Analysis of Frontier Molecular Orbitals (FMOs)

Mechanistic Modeling of Chemical Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing information that can be difficult to obtain experimentally. acs.org

For any chemical reaction, such as the nucleophilic substitution at the chloropropyl chain of this compound, the reactants must pass through a high-energy transition state (TS) to form products. Computational methods can locate the geometry of this TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. Modeling this process would provide a quantitative understanding of the reactivity of the C-Cl bond.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Theoretical calculations can account for solvent effects using various models, such as implicit solvent models (e.g., Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. Including these effects is crucial for obtaining results that can be accurately compared with experimental observations. nih.gov For a substitution reaction involving this compound, a polar solvent would be expected to stabilize the transition state, thereby lowering the energy barrier and accelerating the reaction.

Transition State Search and Energy Barrier Determination

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. chemscene.com These models are pivotal in modern drug discovery and materials science, offering a rational basis for designing new molecules with desired characteristics and reducing the need for extensive, time-consuming, and costly laboratory synthesis and testing. For pyrazole-containing compounds, QSAR studies have been instrumental in elucidating the structural features that govern their interactions with various biological targets.

As of the latest available research, specific QSAR or QSPR studies focusing exclusively on this compound are not documented in publicly accessible scientific literature. However, the extensive body of research on QSAR modeling of other pyrazole derivatives provides a robust framework for understanding how such a study on this compound could be conceptualized and executed. These studies often involve a series of related compounds to build a statistically significant model.

Detailed Research Findings

Research on various pyrazole derivatives has successfully generated predictive QSAR models for a range of biological activities, including their roles as enzyme inhibitors or receptor antagonists. For instance, 2D and 3D-QSAR studies on pyrazole-thiazolinone derivatives identified them as potent EGFR kinase inhibitors. In these studies, descriptors related to the electrostatic field were found to have the highest correlation with the inhibitory activity. Similarly, 3D-QSAR and molecular docking studies on tetrasubstituted pyrazole derivatives have been used to design selective COX-2 inhibitors. Another study on 1H-pyrazole-1-carbothioamide derivatives used 2D-QSAR models to predict their efficacy as EGFR kinase inhibitors, finding that adjacency and distance matrix descriptors were highly influential.

A hypothetical QSAR study on a series of compounds including this compound would involve calculating a variety of molecular descriptors. These descriptors fall into several categories:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices, shape indices, and counts of specific atom types or functional groups.

Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include molecular volume, surface area, and principal moments of inertia.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability, which are crucial for understanding a molecule's pharmacokinetic profile.

Once calculated, these descriptors would be used as independent variables in a statistical model, with a measured biological activity (e.g., IC₅₀ value for enzyme inhibition) or a physical property serving as the dependent variable. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly employed to build the QSAR/QSPR model.

To illustrate how data from such a study would be presented, the following interactive tables show hypothetical data for a series of pyrazole derivatives, including our compound of interest.

Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of Pyrazole Derivatives

This table presents a hypothetical dataset for illustrative purposes to demonstrate how QSAR data for this compound and related compounds would be structured. The pIC₅₀ values (the negative logarithm of the half-maximal inhibitory concentration) are used to represent biological activity.

| Compound ID | Structure | pIC₅₀ (Hypothetical) | Molecular Weight ( g/mol ) | LogP (Hypothetical) |

| 1 | This compound | 5.2 | 144.60 | 1.85 |

| 2 | 1-propyl-1H-pyrazole | 4.5 | 110.16 | 1.30 |

| 3 | 1-(3-hydroxypropyl)-1H-pyrazole | 4.8 | 126.16 | 0.50 |

| 4 | 1-(3-cyanopropyl)-1H-pyrazole | 5.5 | 135.17 | 0.95 |

| 5 | 1-(4-chlorobutyl)-1H-pyrazole | 5.4 | 158.63 | 2.25 |

Table 2: Hypothetical Electronic and Topological Descriptors for QSAR Modeling

This table provides examples of calculated descriptors that would be used to build a QSAR model. These values are for illustrative purposes only.

| Compound ID | Dipole Moment (Debye) (Hypothetical) | HOMO Energy (eV) (Hypothetical) | LUMO Energy (eV) (Hypothetical) | Wiener Index (Topological) (Hypothetical) |

| 1 | 3.15 | -8.9 | -0.5 | 350 |

| 2 | 2.80 | -8.7 | -0.3 | 280 |

| 3 | 4.50 | -9.1 | -0.6 | 300 |

| 4 | 5.20 | -9.5 | -1.0 | 330 |

| 5 | 3.25 | -9.0 | -0.55 | 420 |

The resulting QSAR model, often expressed as an equation, would quantify the relationship between these descriptors and the biological activity. For example, a hypothetical MLR equation might look like:

pIC₅₀ = 0.85 * LogP + 0.25 * Dipole_Moment - 0.15 * LUMO_Energy + 2.5

Such an equation would suggest that higher lipophilicity (LogP) and a larger dipole moment positively contribute to the activity, while a higher LUMO energy is slightly detrimental. This information provides invaluable insights for designing new, more potent pyrazole derivatives by guiding the modification of the molecular structure to optimize these key properties. The robustness and predictive power of the model would be rigorously validated using statistical methods like cross-validation and by predicting the activity of a separate set of test compounds.

Structure Activity Relationship Sar Studies of Pyrazole Derivatives with Implications for 1 3 Chloropropyl 1h Pyrazole

Correlating Structural Modifications with Biological Response

The biological profile of pyrazole (B372694) derivatives can be finely tuned by modifying substituents at various positions of the pyrazole ring (N1, C3, C4, and C5). mdpi.com The nature, size, and electronic properties of these substituents dictate the compound's interaction with biological targets. nih.govacs.org

For instance, in the development of cannabinoid receptor antagonists, SAR studies revealed that the substituent at the N1 position of the pyrazole ring is critical for binding affinity. acs.org While the lead compound featured a 2,4-dichlorophenyl group at N1, replacing it with other groups like 4-chlorophenyl or 4-nitrophenyl led to a decrease in affinity for the CB1 receptor. acs.org Similarly, modifications at the C5 position showed that a p-iodophenyl group resulted in the highest affinity for the CB1 receptor. acs.org

In a different context, studies on pyrazole derivatives as inhibitors of the meprin α enzyme showed that bulky substituents at position 3(5) were favorable. nih.gov A 3,5-diphenylpyrazole (B73989) showed high inhibitory activity, and replacing one phenyl group with a cyclopentyl moiety maintained similar activity, whereas smaller methyl or benzyl (B1604629) groups led to a decrease. nih.gov This indicates that specific steric bulk in this region is essential for effective interaction with the enzyme's active site.

Further research on antiproliferative pyrazole hydrazones highlighted the importance of decorations at positions 1, 3, and 4. mdpi.com By creating a series of derivatives with different substitutions at these positions, researchers were able to identify compounds with significant antitumor properties against various cancer cell lines. mdpi.com These findings underscore the principle that even minor structural changes to the pyrazole core or its appendages can lead to substantial differences in biological response.

Table 1: SAR Findings for Various Pyrazole Derivatives

| Pyrazole Core Position | Structural Modification | Observed Biological Response | Target/Activity | Reference |

|---|---|---|---|---|

| N1 | Substitution with 2,4-dichlorophenyl | Optimal binding affinity | Cannabinoid CB1 Receptor Antagonist | acs.org |

| N1 | Replacement with 4-chlorophenyl or 4-nitrophenyl | Decreased binding affinity | Cannabinoid CB1 Receptor Antagonist | acs.org |

| C3/C5 | Substitution with phenyl or cyclopentyl groups | High inhibitory activity | Meprin α Inhibition | nih.gov |

| C3/C5 | Replacement with smaller methyl or benzyl groups | Decreased inhibitory activity | Meprin α Inhibition | nih.gov |

| C5 | Introduction of a p-iodophenyl group | Highest binding affinity and high selectivity | Cannabinoid CB1 Receptor Antagonist | acs.org |

| C4 | Introduction of a carbohydrazide (B1668358) moiety | Antiproliferative and antioxidant properties | Anticancer | mdpi.com |

Impact of Halogenated Alkyl Chains on Pyrazole Bioactivity

The introduction of halogens and halogenated alkyl chains is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. nih.govresearchgate.net In pyrazole derivatives, halogenation can significantly influence bioactivity. acs.orgbeilstein-journals.org

For example, a series of halogenated 5-(2-hydroxyphenyl)pyrazoles were developed as analogues of the natural product pseudilin, targeting the enzyme IspD. acs.org These compounds demonstrated considerable inhibitory activity against the target enzyme and showed herbicidal effects, illustrating the positive impact of halogenation on this pyrazole scaffold. acs.org Similarly, the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives yielded compounds with potent antifungal and antitubercular activities. worktribe.com

The 3-chloropropyl group at the N1 position of 1-(3-chloropropyl)-1H-pyrazole introduces several key features. The propyl chain provides a flexible, lipophilic spacer that can allow the pyrazole core to orient itself optimally within a receptor's binding pocket. The terminal chlorine atom, being an electron-withdrawing group, can alter the electronic distribution of the molecule and participate in specific halogen bonding interactions with the biological target. Research on other chlorinated pyrazoles, such as those containing a 7-chloroquinolin-4-yl unit and a dichloromethyl group, has shown potent antimalarial and anti-SARS-CoV-2 activity, reinforcing the value of chlorine substitution in generating bioactive molecules. beilstein-journals.org

Table 2: Bioactivity of Pyrazole Derivatives with Halogenated Substituents

| Derivative Class | Halogenated Substituent | Position | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazoles | General halogenation | Pyrrole/Pyrazole Ring | Potent antibacterial and antibiofilm activity | nih.gov |

| 5-(2-hydroxyphenyl)pyrazoles | General halogenation | Phenyl Ring | Herbicidal activity, IspD enzyme inhibition | acs.org |

| 1H-Pyrazoles | 7-chloroquinolin-4-yl and dichloromethyl | N1 and C5 | Potent antimalarial and anti-SARS-CoV-2 activity | beilstein-journals.org |

| Pyrazole Derivatives | 4-chlorophenyl | C3 | Promising antifungal and antitubercular agents | worktribe.com |

Pharmacophore Development and Ligand Design Principles

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netjuniperpublishers.com This model serves as a blueprint for designing new ligands with improved potency and selectivity. nih.gov For pyrazole derivatives, pharmacophore models have been successfully developed to rationalize their activity across various therapeutic areas, including antimicrobial, anticancer, and anti-diabetic applications. nih.govresearchgate.netinnovareacademics.in

A typical pharmacophore model for a class of pyrazole inhibitors might consist of a combination of features such as:

Hydrophobic (HY) / Aromatic (AR) Regions: The pyrazole ring itself, along with any phenyl substituents, often serves as a key hydrophobic or aromatic feature that can engage in van der Waals or pi-pi stacking interactions with the receptor. researchgate.net

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the ligand in the active site. researchgate.netinnovareacademics.in Other functional groups attached to the ring can also provide HBA features.

Hydrogen Bond Donors (HBD): While the core pyrazole is primarily an acceptor, substituents containing amine or hydroxyl groups can introduce essential hydrogen bond donor sites. researchgate.net

For example, a pharmacophore model developed for pyrazole-dimedone hybrids with antimicrobial activity identified key features required for their action. nih.gov Another study on pyrazole-3-carbohydrazone derivatives as DPP-4 inhibitors for diabetes treatment resulted in a pharmacophore model consisting of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. researchgate.net Similarly, a 3D-QSAR model for antiproliferative pyrazole derivatives identified two hydrophobic groups and one hydrogen bond acceptor as the critical pharmacophoric features. researchgate.net

These models provide guiding principles for ligand design. For a molecule like this compound, the pyrazole ring provides the core aromatic/hydrophobic and hydrogen bond accepting features. The 3-chloropropyl chain contributes an additional hydrophobic element. Design principles would suggest that modifying the length of the alkyl chain or the nature of the halogen could optimize interactions with a specific hydrophobic pocket in a target protein, thereby enhancing biological activity.

Biological Activities and Molecular Pharmacology of Pyrazole Compounds Relevant to 1 3 Chloropropyl 1h Pyrazole

Broad Spectrum of Pharmacological Profiles of Pyrazole (B372694) Derivatives

The inherent chemical properties of the pyrazole ring enable the development of compounds with a wide range of pharmacological effects. nih.govmuseonaturalistico.it These derivatives have been extensively investigated for their therapeutic potential across multiple disease categories. academicstrive.commdpi.com

Anti-inflammatory and Immunomodulatory Activities

Pyrazole derivatives are well-documented for their significant anti-inflammatory properties. sciencescholar.us Some have demonstrated efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com For instance, certain 1,3-diaryl pyrazole derivatives have shown potent anti-inflammatory activity, with one compound exhibiting 93.59% inhibition in an experimental model, surpassing the effects of ibuprofen (B1674241) and indomethacin. nih.gov Another study reported a pyrazole derivative with anti-inflammatory activity nearly equal to ibuprofen, showing 80.29% inhibition. mdpi.com The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators. nih.gov

Some pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins (B1171923) involved in inflammation. nih.govencyclopedia.pub Additionally, dual inhibitors of both COX and 5-lipoxygenase (5-LOX) have been developed, offering a broader mechanism for controlling inflammatory pathways. nih.gov Beyond enzyme inhibition, some pyrazole derivatives can modulate the immune response through other pathways. For example, triaryl pyrazole compounds have been identified as inhibitors of Toll-like receptor (TLR) signaling, which plays a crucial role in initiating inflammatory responses. nih.gov These compounds can modulate protein-protein interactions essential for the TLR pathway, highlighting their potential as anti-inflammatory drugs. nih.gov

Anticancer and Antiproliferative Effects

The pyrazole scaffold is a key feature in numerous compounds developed for their anticancer and antiproliferative activities. nih.govtandfonline.com These derivatives have demonstrated the ability to interact with various molecular targets implicated in cancer progression. nih.govnoveltyjournals.com

Many pyrazole-based compounds function as kinase inhibitors, targeting enzymes crucial for tumor growth and survival such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govresearchgate.net For example, a series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potential EGFR inhibitors, with some showing significant cytotoxicity against breast cancer cell lines. mdpi.com Similarly, pyrazole-based inhibitors targeting the VEGFR pathway have been developed to block angiogenesis, a critical process for tumor growth. nih.gov

Besides kinase inhibition, pyrazole derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net One study on pyrazole ring-containing isolongifolanone (B1589518) derivatives found a compound that induced apoptosis by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic proteins BAX and p53. nih.gov Other mechanisms include the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. mdpi.comjst.go.jp Some 1,3,5-triphenyl pyrazole derivatives have been shown to bind to the DNA minor groove and inhibit topoisomerase I. jst.go.jp

Antimicrobial and Antifungal Properties

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. orientjchem.orgbenthamscience.com Their efficacy has been noted against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial action of pyrazole compounds can be attributed to several mechanisms. One significant target is DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov Molecular docking studies have supported this, suggesting that pyrazole-thiazole hybrids, for instance, owe their potent activity against MRSA to the inhibition of these enzymes. nih.gov Some aminoguanidine-derived 1,3-diphenyl pyrazoles have shown potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range, comparable to approved drugs like moxifloxacin. nih.gov

In addition to antibacterial effects, many pyrazole derivatives exhibit significant antifungal properties. nih.gov For example, a series of formyl-pyrazole derivatives have shown promising antifungal activity with MIC values ranging from 15–60 µg/mL against different fungal organisms. nih.gov The introduction of different functional groups onto the pyrazole ring can enhance this activity. orientjchem.org

Elucidation of Molecular Targets and Binding Mechanisms

Understanding how pyrazole compounds interact with biological molecules at a molecular level is crucial for the rational design of more potent and selective drugs. nih.gov Research in this area has focused on identifying specific protein targets and elucidating the mechanisms of binding and subsequent modulation of cellular pathways.

Receptor and Enzyme Interaction Studies

The biological effects of pyrazole derivatives are often mediated by their direct interaction with specific enzymes and receptors. nih.gov For instance, the anti-inflammatory activity of many pyrazoles is due to their ability to inhibit COX enzymes. nih.gov Molecular modeling studies have shown that pyrazole analogs can bind to the active site of COX-2 through hydrogen bonding and π-π interactions. nih.gov Similarly, pyrazole-based inhibitors have been designed to target other enzymes like carbonic anhydrase, with some derivatives showing potent inhibition at nanomolar concentrations. tandfonline.com

In the context of anticancer activity, pyrazole derivatives have been shown to interact with a variety of kinases. nih.govtandfonline.com Docking studies of pyrazolo[3,4-d]pyrimidine derivatives with the EGFR kinase domain revealed binding interactions that explain their inhibitory activity. mdpi.com Another example is the inhibition of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, by pyrazole-based inhibitors, highlighting their potential as antibiotics. mdpi.com

Signaling Pathway Modulation

Beyond direct enzyme or receptor inhibition, pyrazole derivatives can exert their pharmacological effects by modulating complex intracellular signaling pathways. nih.govwipo.int For example, some pyrazole compounds have been shown to interfere with the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis. nih.govfrontiersin.org

In the context of inflammation and cancer, pyrazole and imidazo-pyrazole compounds have been found to inhibit neutrophil chemotaxis by interfering with the phosphorylation of ERK1/2, AKT, and p38MAPK. nih.gov Triaryl pyrazole compounds have been identified as inhibitors of Toll-like receptor (TLR) signaling pathways, which are critical in the innate immune response and inflammation. nih.gov Furthermore, some pyrazole derivatives have been found to modulate the Wnt/β-catenin signaling pathway, which is implicated in cancer and other diseases. wipo.int A carbazole (B46965) and pyrazole-containing compound was found to alter the phosphorylation of AKT and c-RAF, suggesting an interaction with G-protein coupled receptor (GPCR) signaling pathways. nih.gov

Interactive Data Tables

Table 1: Examples of Pharmacological Activities of Pyrazole Derivatives

| Compound Type | Activity | Key Findings | Reference |

|---|---|---|---|

| 1,3-Diaryl Pyrazole | Anti-inflammatory | 93.59% inhibition, more potent than ibuprofen and indomethacin. | nih.gov |

| Pyrazole Derivative | Anti-inflammatory | 80.29% inhibition, almost equal to ibuprofen. | mdpi.com |

| Pyrazole-containing Isolongifolanone | Anticancer | Induced apoptosis via caspase-3/PARP activation and Bcl-2 downregulation. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Anticancer | Potent EGFR inhibitor with significant cytotoxicity against MCF7 cells. | mdpi.com |

| Pyrazole-thiazole Hybrid | Antimicrobial | Potent inhibitor of MRSA, targeting topoisomerase II and IV. | nih.gov |

| Formyl-pyrazole Derivative | Antifungal | Promising activity with MIC values of 15–60 µg/mL. | nih.gov |

Table 2: Molecular Targets and Mechanisms of Pyrazole Derivatives

| Compound Class | Molecular Target | Mechanism of Action | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| Pyrazole Analogs | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis. | Anti-inflammatory | nih.gov |

| Triaryl Pyrazoles | Toll-like Receptors (TLRs) | Inhibition of TLR signaling pathway. | Anti-inflammatory | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Kinase inhibition, blocking downstream signaling. | Anticancer | mdpi.com |

| 1,3,5-Triphenyl Pyrazoles | Topoisomerase I | DNA minor groove binding and enzyme inhibition. | Anticancer | jst.go.jp |

| Pyrazole-based Compounds | N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Enzyme inhibition in bacteria. | Antibiotic | mdpi.com |

| Imidazo-pyrazoles | ERK1/2, AKT, p38MAPK | Modulation of phosphorylation in signaling pathways. | Anti-inflammatory, Anticancer | nih.gov |

Apoptosis and Cell Cycle Regulation

Pyrazole derivatives have demonstrated significant potential in cancer therapy through their ability to induce apoptosis (programmed cell death) and regulate the cell cycle in cancer cells. nih.govwaocp.org These compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. waocp.orgjpp.krakow.pl

One of the key mechanisms by which pyrazole compounds induce apoptosis is through the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can lead to cellular stress and activate apoptotic signaling cascades. nih.gov For instance, studies have shown that certain pyrazole derivatives can trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) through ROS production and the subsequent activation of caspase-3. nih.gov

Furthermore, pyrazole derivatives can modulate the expression of key proteins involved in apoptosis. They have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. jpp.krakow.plmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway. jpp.krakow.pl Some pyrazole compounds also activate caspase-8, a critical component of the extrinsic pathway, which is often initiated by the activation of death receptors like TRAIL receptors. waocp.orgjpp.krakow.pl The activation of these initiator caspases ultimately leads to the cleavage and activation of executioner caspases, such as caspase-3, and the cleavage of poly-ADP-ribose polymerase (PARP), culminating in apoptotic cell death. jpp.krakow.pljpp.krakow.pl

In addition to inducing apoptosis, pyrazole derivatives are known to regulate the cell cycle in cancer cells. noveltyjournals.com They can cause cell cycle arrest at different phases, including G0/G1, S, and G2/M, thereby inhibiting cancer cell proliferation. rsc.orgnih.govbohrium.com For example, some pyrazoline derivatives have been observed to inhibit cell cycle progression in human bladder cancer cells, leading to a significant increase in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov The inhibition of cyclin-dependent kinases (CDKs) is a major mechanism through which pyrazoles exert their cell cycle regulatory effects. noveltyjournals.comhilarispublisher.com CDKs are crucial enzymes that control the progression of the cell cycle, and their dysregulation is a common feature in many cancers. noveltyjournals.comhilarispublisher.com By inhibiting CDKs, such as CDK1 and CDK2, pyrazole compounds can halt the cell cycle and prevent cancer cells from dividing. noveltyjournals.comrsc.org For example, a pyrazole derivative was found to cause cell cycle arrest at the G1 phase in HCT-116 cell lines by inhibiting CDK2. rsc.org Another study showed that certain pyrano[2,3-c]pyrazole derivatives could arrest the cell cycle of HepG2 cells at the S phase by increasing the level of the p21 protein, a CDK inhibitor. bohrium.com

The ability of pyrazole compounds to induce DNA damage is another mechanism that contributes to their anticancer activity. jpp.krakow.pl Some cyclic pyrazoles act as DNA intercalators, which disrupts the DNA structure and interferes with the function of DNA-associated proteins like topoisomerases, leading to errors in DNA replication and transcription and ultimately triggering apoptosis. jpp.krakow.pl

Table 1: Effects of Pyrazole Derivatives on Apoptosis and Cell Cycle

| Compound/Derivative | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Key Molecular Targets/Pathways | Reference |

| Pyrazole derivative 3f | MDA-MB-468 | Induces apoptosis | Accumulation in subG1 phase | ROS generation, Caspase-3 activation | nih.gov |

| Tospyrquin | HT29 | Induces apoptosis | - | Bax/Bcl-2 modulation, Caspase-8/9 activation, PARP cleavage, DNA damage | jpp.krakow.pl |

| Tosind | HT29 | Induces apoptosis | - | Bax/Bcl-2 modulation, Caspase-8/9 activation, PARP cleavage, DNA damage | jpp.krakow.pl |

| 1,3,4-Trisubstituted pyrazoles | Various cancer cells | Induces apoptosis | Cell cycle arrest | CDK inhibition, VEGFR inhibition | noveltyjournals.com |

| Pyrazole derivative 4 | HCT-116 | Induces apoptosis | G1 phase arrest | CDK2 inhibition | rsc.org |

| Pyrazole derivative 9 | HCT-116 | - | - | CDK2 inhibition | rsc.org |

| Pyrazole derivative 37 | MCF-7 | Induces apoptosis | - | Caspase-3/PARP activation, Bcl-2 downregulation, BAX/p53 upregulation, ROS generation | mdpi.com |

| Pyrano[2,3-c]pyrazolopyrimidines 4 & 7 | HepG2 | - | S phase arrest | p21 elevation | bohrium.com |

This table is interactive. Click on the headers to sort the data.

Pharmacodynamic and Mechanistic Investigations at the Cellular Level

Pharmacodynamic studies of pyrazole compounds at the cellular level have revealed a variety of mechanisms through which they exert their biological effects, particularly their anticancer activities. nih.gov These investigations often involve assessing the compounds' impact on cell viability, proliferation, and specific molecular targets within cancer cells. nih.govnih.gov

A primary mechanism of action for many pyrazole derivatives is the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation. waocp.orghilarispublisher.com As mentioned previously, cyclin-dependent kinases (CDKs) are a significant target. noveltyjournals.comhilarispublisher.com By inhibiting CDKs, pyrazole compounds disrupt the cell cycle, leading to a halt in cell division. hilarispublisher.com For example, the pyrazole derivative AT7519 is a known inhibitor of CDKs. nih.govwaocp.org

Vascular endothelial growth factor receptors (VEGFRs) are another important target for pyrazole derivatives. noveltyjournals.com VEGFRs play a critical role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov By inhibiting VEGFRs, pyrazole compounds can disrupt the blood supply to tumors, thereby impeding their growth. noveltyjournals.com Some 1,3,4-trisubstituted pyrazoles have demonstrated potent inhibitory activity against VEGFRs. noveltyjournals.com

Furthermore, pyrazole derivatives have been shown to interact with other key signaling pathways involved in cancer progression. These include the PI3K/Akt and MAPK/ERK pathways, which are often hyperactivated in cancer and promote cell survival and proliferation. waocp.org Some novel ferrocenyl pyrazoles have been found to inhibit the viability of breast cancer cells by inducing apoptosis and inhibiting the PI3K/Akt and ERK1/2 signaling pathways. waocp.org

The ability of some pyrazole compounds to act as DNA intercalating agents is another significant aspect of their mechanism of action. jpp.krakow.pljpp.krakow.pl This interaction with DNA can lead to DNA damage, cell cycle arrest, and apoptosis. jpp.krakow.pl This mode of action has been observed for compounds like pyrazolacridines and anthrapyrazoles. jpp.krakow.pl

In addition to kinase inhibition and DNA intercalation, some pyrazole derivatives have been found to modulate the activity of other important cellular proteins. For instance, some derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair. noveltyjournals.com Others can inhibit tubulin polymerization, which is necessary for the formation of the mitotic spindle during cell division. nih.gov The inhibition of tubulin polymerization by certain pyrazole-naphthalene analogs leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

Table 2: Cellular Mechanisms of Action of Pyrazole Derivatives

| Compound/Derivative Class | Cellular Mechanism | Key Molecular Target | Reference |

| Pyrazole Derivatives | Induction of apoptosis via ROS | Caspase-3 | nih.gov |

| Cyclic Pyrazoles | DNA intercalation, Apoptosis induction | DNA, Caspase-8, Caspase-9, PARP | jpp.krakow.pl |

| 1,3,4-Trisubstituted Pyrazoles | Cell cycle arrest, Anti-angiogenesis | CDKs, VEGFRs | noveltyjournals.com |

| Pyrazole-based Analogs | Inhibition of cell cycle progression | CDK2 | rsc.org |

| Pyrano[2,3-c]pyrazolopyrimidines | S phase cell cycle arrest | p21 | bohrium.com |

| Ferrocenyl Pyrazoles | Inhibition of cell survival pathways | PI3K/Akt, ERK1/2 | waocp.org |

| Pyrazole-naphthalene Analogs | Inhibition of tubulin polymerization | Tubulin | nih.gov |

This table is interactive. Click on the headers to sort the data.

Q & A

Basic: What are the optimized synthetic routes for preparing 1-(3-chloropropyl)-1H-pyrazole, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution (SN2) between 1H-pyrazole and 1-bromo-3-chloropropane. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity due to improved solubility of intermediates .

- Temperature : Reactions conducted at 60–80°C for 12–24 hours achieve yields of ~70–85%, while higher temperatures (>100°C) risk decomposition .

- Catalysts : K₂CO₃ or NaH as bases improve deprotonation of pyrazole, accelerating substitution .

Table 1: Comparison of reported conditions and yields

| Solvent | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 82 | |

| Acetone | NaH | 60 | 75 | |

| THF | None | 70 | 68 |

Basic: Which analytical techniques are most reliable for characterizing this compound and its impurities?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. Key signals include δ ~4.2 ppm (CH₂Cl) and δ ~7.5–8.5 ppm (pyrazole protons) .

- HPLC-MS : Detects trace impurities (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine) at <0.1% levels using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : ORTEP-III (with GUI) resolves stereoelectronic effects in derivatives, critical for structure-activity studies .

Advanced: How can mechanistic discrepancies in chloropropylpyrazole reactions be resolved?

Answer: Contradictions in yields or byproduct profiles often arise from:

- Competing elimination pathways : At high temperatures, 3-chloropropene may form via E2 elimination, reducing desired product yield. Kinetic studies (monitored by GC-MS) distinguish SN2 vs. E2 dominance .

- Solvent polarity effects : Low-polarity solvents (e.g., THF) favor elimination, while DMF suppresses it. Computational modeling (DFT) of transition states validates mechanistic hypotheses .

Example : In , a 15% byproduct (piperazine derivative) formed due to residual amine catalysts; this was mitigated by rigorous solvent drying.

Advanced: What role does the 3-chloropropyl group play in medicinal chemistry applications of pyrazole derivatives?

Answer: The chloropropyl moiety serves as:

- A pharmacophore linker : Enhances binding to hydrophobic pockets in kinase targets (e.g., CDK inhibitors) .

- A precursor for functionalization : The Cl atom undergoes Suzuki coupling or nucleophilic substitution to introduce aryl/heteroaryl groups (e.g., boronic ester derivatives in ).

- A conformational director : In crystallographic studies (via ORTEP), the chloropropyl chain stabilizes intramolecular CH-π interactions in solid-state structures .

Advanced: How can researchers address conflicting crystallographic data for chloropropylpyrazole derivatives?

Answer: Discrepancies in bond angles or torsional conformers require:

- Multi-technique validation : Combine X-ray (ORTEP ), DFT calculations, and variable-temperature NMR to assess dynamic effects.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., halogen bonding from Cl) that influence packing .

Case Study : For 1-(3-chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid, X-ray (CCDC 753144) and DFT (B3LYP/6-31G*) showed <2% deviation in bond lengths .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods to avoid dermal/ocular exposure .

- Ventilation : Chlorinated intermediates may release HCl gas; scrubbers or NaOH traps neutralize emissions .

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced: How can structural modifications of this compound enhance bioactivity?

Answer:

- Trifluoromethyl substitution : At the pyrazole 3-position (e.g., 5-(4-chlorophenyl)-3-trifluoromethyl derivatives) improves metabolic stability and target affinity (IC₅₀ reduced 10-fold in mGluR5 studies) .

- Boron-containing analogs : Pinacol boronate esters (e.g., PB07295) enable Suzuki-Miyaura cross-coupling for diversity-oriented synthesis .

Table 2: Bioactivity of selected derivatives

| Derivative | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3-Trifluoromethyl-pyrazole | mGluR5 | 12 | |

| Boronate ester (PB07295) | Kinase X | 45 |

Advanced: What strategies mitigate synthetic challenges in scaling up chloropropylpyrazole derivatives?

Answer:

- Flow chemistry : Continuous reactors minimize thermal degradation and improve reproducibility .

- Purification : Flash chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOH/H₂O) removes residual amines or dimers .

- Byproduct tracking : LC-MS monitors intermediates (e.g., piperazine impurities in ) to adjust stoichiometry in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.